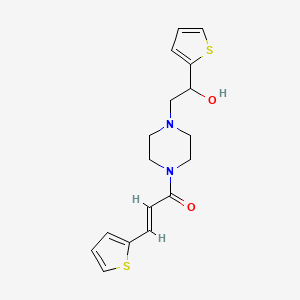

(E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H20N2O2S2 and its molecular weight is 348.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a thiophene-based derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of thiophene rings enhances its electronic properties, potentially improving binding affinity to biological targets. The hydroxyl group may also contribute to its solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including the compound . For instance:

- Cell Line Studies : The compound has shown promising activity against various cancer cell lines. In one study, derivatives with similar structures exhibited IC50 values in the low micromolar range against HepG-2 (liver cancer) and A549 (lung cancer) cell lines, indicating significant cytotoxic effects .

| Cell Line | IC50 (μM) |

|---|---|

| HepG-2 | 4.37 ± 0.7 |

| A549 | 8.03 ± 0.5 |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, particularly at the G0/G1 phase .

Antimicrobial Activity

Thiophene derivatives are also recognized for their antimicrobial properties. The compound's structural analogs have demonstrated significant inhibition against various bacterial strains:

- Antimicrobial Efficacy : In vitro studies have shown that related thiophene compounds exhibit low minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as human tissue transglutaminase (hTG2), leading to reduced cell proliferation .

- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased subG0/G1 populations in flow cytometry analyses following treatment .

- Antioxidant Properties : Some studies have suggested that thiophene derivatives possess antioxidant properties that may protect normal cells while exerting cytotoxic effects on cancer cells .

Case Studies

Several case studies illustrate the efficacy of thiophene derivatives:

- Study on HepG-2 Cells : A study reported that a similar thiophene derivative significantly reduced cell viability and induced apoptosis in HepG-2 cells after 48 hours of exposure .

- In Vivo Models : In animal models, administration of related compounds resulted in reduced tumor growth and metastasis, highlighting their potential as therapeutic agents .

Analyse Chemischer Reaktionen

Piperazine Derivative Formation

-

Starting Material : Commercially available piperazine derivatives (e.g., 1-(4-bromophenyl)piperazine) are functionalized to introduce the hydroxyethyl-thiophene substituent.

-

Reaction Type : Nucleophilic substitution or coupling reactions (e.g., using thiophene derivatives as electrophiles).

-

Conditions : Typically require bases (e.g., NaH) and solvents like DMF or THF.

Propenone Moiety Installation

-

Approach : Condensation reactions between the piperazine derivative and thiophene-containing carbonyl precursors (e.g., benzothiophene aldehydes) .

-

Conditions : Microwave-assisted reactions with MnO₂-SiO₂ catalysts to accelerate coupling .

Chemical Transformations

The compound undergoes several transformations that alter its functional groups and biological activity:

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Hydrolysis | Acidic/base conditions (e.g., HCl, NaOH) | Hydroxylated derivative | Cleavage of ester/ketone bonds |

| Oxidation | Oxidizing agents (e.g., PCC, KMnO₄) | Ketone or carboxylic acid derivatives | Conversion of alcohols to ketones/carboxylic acids |

| Nucleophilic Substitution | Alkyl halides, amines, or thiols | Substituted piperazine derivatives | Functionalization at the piperazine nitrogen |

| Aldol Condensation | Carbonyl reagents (e.g., benzaldehyde) | Cross-conjugated enones | Formation of extended π-systems |

Kinetic and Mechanistic Insights

-

Hydrolysis Kinetics : Spectrophotometric studies track absorbance changes during hydrolysis, revealing reaction rates influenced by pH and temperature.

-

Microwave-Assisted Synthesis : Accelerated coupling reactions (e.g., MnO₂-SiO₂ catalysts) reduce reaction times while maintaining yields .

Structural and Functional Implications

The compound’s reactivity stems from its:

-

Piperazine Ring : Facilitates hydrogen bonding and interactions with biological targets (e.g., serotonin receptors).

-

Thiophene Moieties : Enhance π-π stacking and lipophilicity, critical for membrane permeability.

-

Propenone Group : Acts as an electrophilic site for nucleophilic attacks or conjugate additions.

Eigenschaften

IUPAC Name |

(E)-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c20-15(16-4-2-12-23-16)13-18-7-9-19(10-8-18)17(21)6-5-14-3-1-11-22-14/h1-6,11-12,15,20H,7-10,13H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNXLAAELQORLM-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.